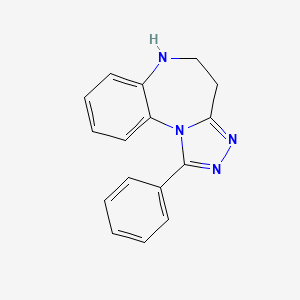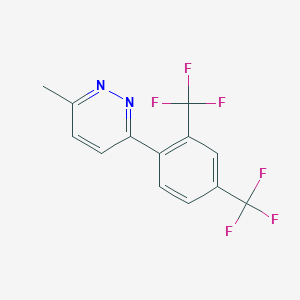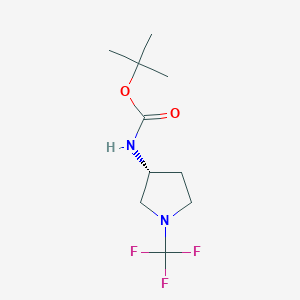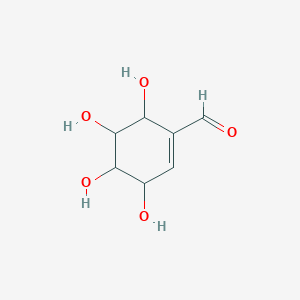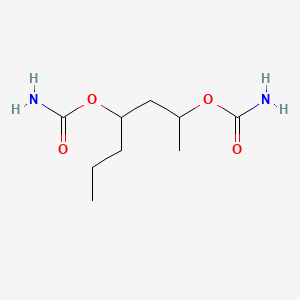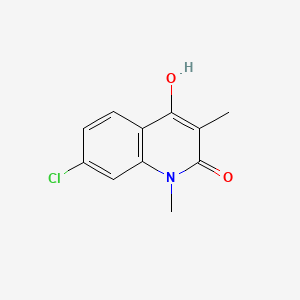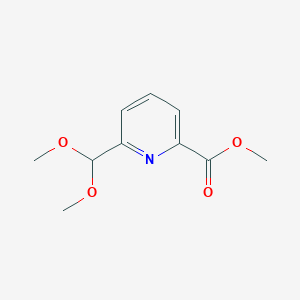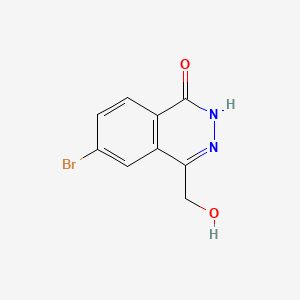
Theophylline TMS derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the trimethylsilyl (TMS) group enhances the compound’s stability and solubility, making it useful in various analytical and synthetic applications.
Preparation Methods
The synthesis of Theophylline TMS derivative typically involves the reaction of theophylline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:
Theophylline+TMS-Cl→Theophylline TMS derivative+HCl
Chemical Reactions Analysis
Theophylline TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield demethylated products.
Substitution: The TMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Theophylline TMS derivative has several scientific research applications:
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of theophylline and its metabolites.
Pharmacokinetics: The compound is used in studies to understand the metabolism and pharmacokinetics of theophylline in biological systems.
Medicinal Chemistry: Researchers use this compound to develop new derivatives with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents
Mechanism of Action
Theophylline TMS derivative exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, the compound increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
Comparison with Similar Compounds
Theophylline TMS derivative is unique due to the presence of the TMS group, which enhances its stability and solubility. Similar compounds include:
Caffeine: Another methylxanthine with similar bronchodilator and stimulant effects.
Theobromine: A methylxanthine found in cocoa with milder stimulant effects compared to theophylline.
Aminophylline: A complex of theophylline and ethylenediamine used in the treatment of respiratory diseases.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.
Properties
CAS No. |
62374-32-7 |
|---|---|
Molecular Formula |
C10H16N4O2Si |
Molecular Weight |
252.34 g/mol |
IUPAC Name |
1,3-dimethyl-7-trimethylsilylpurine-2,6-dione |
InChI |
InChI=1S/C10H16N4O2Si/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)17(3,4)5/h6H,1-5H3 |
InChI Key |
KPBTTYFAGBODJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



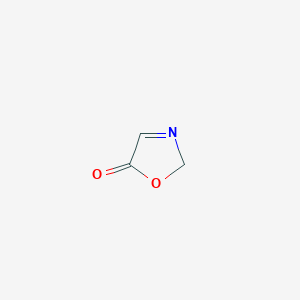
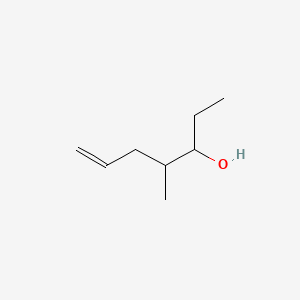
![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)
